molecular formula C17H15N5OS B13799625 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- CAS No. 66354-98-1

1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

Cat. No.: B13799625
CAS No.: 66354-98-1
M. Wt: 337.4 g/mol
InChI Key: LWINWUPFKQISOL-UHFFFAOYSA-N
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Description

1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is notable for its unique structure, which includes a methoxy group, a phenyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent functionalization steps introduce the methoxy, phenyl, and tetrazole groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields quinones, while reduction of a nitro group results in an amine .

Scientific Research Applications

1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The tetrazole moiety may contribute to binding affinity and specificity, enhancing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrazole moiety, in particular, distinguishes it from other indole derivatives and contributes to its unique properties .

Properties

CAS No.

66354-98-1

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

6-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole

InChI

InChI=1S/C17H15N5OS/c1-23-12-7-8-13-14(9-12)18-16(11-5-3-2-4-6-11)17(13)24-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22)

InChI Key

LWINWUPFKQISOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4

Origin of Product

United States

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